molecular formula C12H12BrNO3 B2608410 4-(5-Bromo-4-formyl-2-methoxyphenoxy)butanenitrile CAS No. 874590-76-8

4-(5-Bromo-4-formyl-2-methoxyphenoxy)butanenitrile

Cat. No.: B2608410
CAS No.: 874590-76-8
M. Wt: 298.136
InChI Key: OVEABZHNDNOLCC-UHFFFAOYSA-N
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Description

“4-(5-Bromo-4-formyl-2-methoxyphenoxy)butanenitrile” is an organic compound with the empirical formula C12H13NO3 . It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .


Molecular Structure Analysis

The molecular weight of “this compound” is 219.24 . The SMILES string representation of the molecule is COc1ccc(C=O)cc1OCCCC#N . The InChI code is 1S/C12H13NO3/c1-15-11-5-4-10(9-14)8-12(11)16-7-3-2-6-13/h4-5,8-9H,2-3,7H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Antioxidant Activity of Bromophenols

A study conducted by Li et al. (2011) on the marine red alga Rhodomela confervoides isolated 19 naturally occurring bromophenols, including six new structures. These compounds were evaluated for their antioxidant activities against DPPH and ABTS radicals. Most of the bromophenols exhibited potent activities, suggesting that R. confervoides and its bromophenol components could be excellent sources of natural antioxidants, potentially contributing to the oxidative stability of food and other products. This research underscores the potential of bromophenol derivatives in enhancing antioxidant properties in various applications (Li et al., 2011).

Biotransformation and Environmental Degradation

Knight et al. (2003) explored the anaerobic biodegradability of bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile) and its transformation product, highlighting the potential for environmental remediation. This study revealed that bromoxynil is degraded under various anaerobic conditions, pointing to the capacity of similar brominated compounds for environmental cleanup, particularly in agricultural settings where herbicide use is prevalent (Knight et al., 2003).

Synthesis and Chemical Properties

Research on the synthesis and properties of bromophenol derivatives offers insights into chemical reactions and potential applications in creating new materials or compounds. For instance, the study by Harvey et al. (2014) developed a renewable thermosetting resin from eugenol, showcasing the utility of bromophenol derivatives in producing materials with significant thermal stability and water resistance. Such materials could have applications in maritime environments and sustainable material science (Harvey et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

4-(5-bromo-4-formyl-2-methoxyphenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-16-11-6-9(8-15)10(13)7-12(11)17-5-3-2-4-14/h6-8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEABZHNDNOLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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